2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide
Description
The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide is a synthetic indole-derived glyoxylamide featuring a 1H-indol-3-yl core substituted with a 2-(azepan-1-yl)-2-oxoethyl group at the N1 position and a 2-morpholinoethyl acetamide moiety at the C3 position. Its molecular formula is C₁₆H₁₉N₃O₃, with a molecular weight of 301.35 g/mol .
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(2-morpholin-4-ylethyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4/c29-22(27-10-5-1-2-6-11-27)18-28-17-20(19-7-3-4-8-21(19)28)23(30)24(31)25-9-12-26-13-15-32-16-14-26/h3-4,7-8,17H,1-2,5-6,9-16,18H2,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGSGAGIYYOXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide is a complex organic molecule characterized by an indole moiety, an azepane ring, and morpholino and oxoacetamide functionalities. Its structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula: C31H36N4O5S
- Molecular Weight: 576.71 g/mol
- CAS Number: [specific CAS number if available]
This compound's intricate structure allows it to engage in various biochemical interactions, making it a candidate for further biological evaluation.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The indole moiety is known for its role in binding to various receptors, while the azepane and morpholino groups may enhance its binding affinity and selectivity.
Potential Targets:
- Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptors: It could modulate signaling pathways by interacting with neurotransmitter receptors or other cell surface proteins.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity: Compounds containing indole derivatives have been shown to possess anticancer properties by inducing apoptosis in cancer cells. For example, studies have highlighted the efficacy of indole-based compounds against breast cancer cell lines.
- Antiviral Properties: The potential for antiviral activity has also been noted, with some indole derivatives demonstrating effectiveness against viral infections through inhibition of viral replication.
Case Studies
-
Anticancer Activity:
- A study evaluating the effects of indole derivatives on various cancer cell lines found that modifications to the indole structure can significantly enhance cytotoxicity. The introduction of azepane and morpholino groups was noted to improve selectivity towards cancer cells while reducing toxicity to normal cells.
-
Antiviral Studies:
- Research has shown that certain indole derivatives can inhibit viral enzymes, leading to reduced viral loads in infected cells. The specific mechanisms often involve interference with viral replication processes.
Biological Activity Summary
| Activity Type | Biological Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | [Research Study 1] |
| Antiviral | Inhibits viral replication | [Research Study 2] |
| Enzyme Inhibition | Modulates enzyme activity | [Research Study 3] |
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Anticancer Activity :
- The adamantane-substituted derivative 5r () exhibits potent activity against HepG2 cells (IC₅₀ = 10.56 µM), attributed to caspase-8-dependent apoptosis induction and PARP cleavage . Its rigid adamantane group may enhance membrane permeability compared to the azepane group in the target compound.
- The chlorophenyl derivative 2e () shows high binding affinity to MDM2-p53, a critical tumor suppressor pathway, suggesting substituent-dependent selectivity for protein targets .
Role of Heterocyclic Moieties: Morpholine in the target compound could improve solubility and bioavailability compared to adamantane or furan-containing analogs .
Antimicrobial vs. Anticancer Focus :
- Oxoindoline derivatives (e.g., IK ) prioritize antimicrobial applications, while glyoxylamides (e.g., 5r , target compound) are optimized for anticancer activity .
Mechanistic Comparisons
Table 2: Mechanisms of Action of Structural Analogues
- The target compound’s morpholine and azepane groups may influence caspase activation pathways or protein-binding kinetics, though experimental validation is required.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis involves multi-step reactions, including:
- Indole core formation : Use Fischer indole synthesis (phenylhydrazine + ketone under acidic conditions) .
- Functionalization : Introduce the azepane moiety via alkylation of the indole nitrogen using 2-(azepan-1-yl)-2-oxoethyl halides under basic conditions (e.g., NaH in DMF) .
- Coupling : React the intermediate with N-(2-morpholinoethyl)-2-oxoacetamide via nucleophilic acyl substitution (catalyzed by DCC/DMAP) .
- Optimization : Monitor reaction progress via TLC/HPLC. Optimize yield by adjusting solvent polarity (e.g., DMF → THF for steric hindrance reduction) and temperature (60–80°C for amide bond formation) .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Analytical Techniques :
- Spectroscopy : ¹H/¹³C NMR to confirm indole, azepane, and morpholinoethyl moieties (e.g., indole C-3 proton at δ 7.8–8.2 ppm; azepane carbonyl at ~170 ppm in ¹³C NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z ~525.2) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What preliminary biological screening assays are appropriate for this compound?
- Assay Design :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Target Binding : Fluorescence polarization assays to evaluate affinity for kinases or GPCRs, leveraging the morpholinoethyl group’s hydrogen-bonding potential .
- Stability : Incubate in PBS (pH 7.4) at 37°C for 24h; analyze degradation via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Approach :
- Analog Synthesis : Modify the azepane ring (e.g., replace with piperidine) or morpholinoethyl group (e.g., substitute with piperazinyl) to assess impact on bioactivity .
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., indole’s hydrophobic packing, carbonyl hydrogen bonds) .
Q. How should researchers address contradictions in biological activity data across studies?
- Case Example : If anti-cancer activity varies between cell lines:
- Replicate Conditions : Standardize assays (e.g., serum concentration, passage number) .
- Mechanistic Profiling : Perform RNA-seq to identify differentially expressed genes in sensitive vs. resistant lines .
- Solubility Check : Measure solubility in assay media (DMSO stock vs. aqueous buffer) to rule out false negatives .
Q. What strategies can mitigate metabolic instability observed in preclinical studies?
- Solutions :
- Prodrug Design : Mask labile groups (e.g., morpholinoethyl amine) with acetyl or PEGylated promoieties .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to identify major metabolic pathways .
- Validation : LC-MS/MS to quantify parent compound and metabolites in plasma/liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
